5-Methyl-1-(trimethylsilyl)azepan-2-one

Description

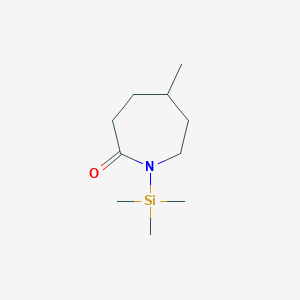

Structure

3D Structure

Properties

CAS No. |

61227-02-9 |

|---|---|

Molecular Formula |

C10H21NOSi |

Molecular Weight |

199.36 g/mol |

IUPAC Name |

5-methyl-1-trimethylsilylazepan-2-one |

InChI |

InChI=1S/C10H21NOSi/c1-9-5-6-10(12)11(8-7-9)13(2,3)4/h9H,5-8H2,1-4H3 |

InChI Key |

KGNQAJHOAPXYBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=O)N(CC1)[Si](C)(C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 5 Methyl 1 Trimethylsilyl Azepan 2 One

Reactivity Profile of the N-Trimethylsilyl Group

The bond between the nitrogen and silicon atoms (Si-N) is a focal point of the molecule's reactivity. This bond is susceptible to cleavage under various conditions, and the trimethylsilyl (B98337) (TMS) group can also modulate the reactivity of the lactam ring. wikipedia.org

The N-trimethylsilyl group can be selectively removed, a process known as desilylation. This reaction is typically achieved under mild conditions, often involving fluoride (B91410) ion sources or protic solvents. organic-chemistry.org The high affinity of fluorine for silicon makes reagents like tetrabutylammonium (B224687) fluoride (TBAF) particularly effective for cleaving the Si-N bond. researchgate.net Acidic or basic hydrolysis can also lead to the removal of the TMS group.

This desilylation is a crucial step for subsequent functionalization at the nitrogen atom. Once the TMS group is removed, the resulting N-H of the 5-methylazepan-2-one (B1295309) can undergo a variety of reactions, including alkylation, acylation, and arylation, providing a pathway to a diverse range of N-substituted caprolactam derivatives. For instance, the tandem silylation-desilylation approach is a known strategy for the N-methylation of amides. researchgate.net

Common reagents used for the desilylation of organosilanes are summarized in the table below.

| Reagent Class | Specific Examples | Typical Conditions |

| Fluoride Sources | Tetrabutylammonium fluoride (TBAF), Potassium fluoride (KF) | Aprotic solvents (e.g., THF) |

| Acids | Hydrochloric acid (HCl), Acetic acid (CH₃COOH) | Aqueous or alcoholic solutions |

| Bases | Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K₂CO₃) | Aqueous or alcoholic solutions |

| Lewis Acids | Silver nitrate (B79036) (AgNO₃) | Varies with substrate |

This table presents generalized information on desilylation reagents.

The trimethylsilyl group is not merely a protecting group; it significantly influences the electronic properties of the lactam. By acting as an electron-withdrawing group, the TMS moiety enhances the electrophilicity of the lactam carbonyl carbon. This activation makes the carbonyl group more susceptible to nucleophilic attack compared to its non-silylated counterpart. nih.gov

This electronic effect is central to several transformations. For example, in nucleophilic addition reactions, the increased partial positive charge on the carbonyl carbon facilitates the approach and attack of nucleophiles. nih.gov The TMS group can also serve as a directing group in certain metal-catalyzed C-H functionalization reactions, although this is more commonly observed with aryl silanes. nih.gov In the context of lactams, its primary role is the activation of the carbonyl group and protection of the nitrogen atom. fishersci.ca The steric bulk of the TMS group can also influence the stereoselectivity of reactions by shielding one face of the molecule. wikipedia.org

Reactions Pertaining to the Lactam Carbonyl Functionality

The carbonyl group is the most reactive site for nucleophilic attack within the azepan-2-one (B1668282) ring. The N-silylation further enhances this reactivity.

N-(trimethylsilyl)lactams readily undergo nucleophilic addition reactions with strong nucleophiles like organolithium reagents. These reactions can lead to the formation of cyclic ketimines after the elimination of the trimethylsiloxy group. The N-silyl group facilitates the initial addition to the carbonyl and is a key component of the subsequent elimination step.

Research on analogous N-(trimethylsilyl)lactams has demonstrated that treatment with alkyllithium reagents can yield valuable synthetic intermediates. The general mechanism involves the attack of the nucleophile on the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses to the final product.

| Lactam Substrate | Nucleophile | Product Type | Reference |

| N-(trimethylsilyl)lactam | Alkyllithium | Cyclic Ketimine | nih.gov |

| N-(trimethylsilyl)imine | Silyl (B83357) Ketene Acetal | N-unsubstituted Azetidin-2-one | acs.org |

This table illustrates nucleophilic reactions on related N-silylated compounds.

Azepan-2-ones, commonly known as ε-caprolactam, are important monomers for the synthesis of polyamide-6 (Nylon-6) via ring-opening polymerization (ROP). rsc.orgresearchgate.net Anionic ring-opening polymerization (AROP) is a common method, typically initiated by strong bases that deprotonate the lactam to form a lactamate anion. lboro.ac.ukresearchgate.netmdpi.com This anion then acts as a nucleophile, attacking another monomer molecule.

In the case of 5-Methyl-1-(trimethylsilyl)azepan-2-one, the N-silyl group would significantly alter the AROP process. The absence of an N-H proton means that initiation would need to proceed through a different mechanism, possibly involving nucleophilic attack at the carbonyl carbon, which could lead to the cleavage of the Si-N bond. Alternatively, the N-silylated lactam could act as a co-initiator or activator in the polymerization of non-silylated lactams. researchgate.net The presence of the methyl group at the 5-position can also influence the polymerization kinetics and the properties of the resulting polymer. rsc.org While extensive research exists on the AROP of ε-caprolactam, specific studies on the direct polymerization of N-trimethylsilyl derivatives are less common, as the silyl group is often used as a temporary protecting group rather than a feature of the final polymer. mdpi.comresearchgate.netnih.gov

Reactivity at the Alkyl Substituents, Focusing on the 5-Methyl Group

The 5-methyl group, being a simple alkyl substituent, is generally the least reactive part of the molecule under ionic conditions. Its reactivity is primarily associated with free-radical pathways. While specific studies on the functionalization of the 5-methyl group in this compound are not extensively documented in the literature, its expected reactivity can be inferred from general principles of organic chemistry.

Under free-radical conditions, such as exposure to UV light in the presence of a halogen source (e.g., N-bromosuccinimide), the benzylic-like hydrogens of the methyl group could undergo substitution. youtube.comyoutube.com This would lead to the formation of a 5-(halomethyl) derivative, which could then be used as a handle for further functionalization through nucleophilic substitution reactions. Similarly, strong oxidizing agents could potentially oxidize the methyl group to a carboxylic acid, although this would likely require harsh conditions that might affect other parts of the molecule. The reactivity of such alkyl groups is generally low and requires specific, often radical-based, conditions to achieve transformation.

Alpha-Functionalization Strategies Adjacent to the Lactam Nitrogen or Carbonyl

The presence of the N-trimethylsilyl group is anticipated to significantly influence the reactivity of the azepan-2-one ring, particularly at the alpha-positions to the carbonyl group (C3) and the nitrogen atom (C7).

Alpha-Deprotonation and Alkylation/Acylation: The protons at the C3 position, alpha to the carbonyl group, are expected to be acidic and thus susceptible to deprotonation by a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS). The resulting enolate would be a key intermediate for introducing various functional groups. The N-trimethylsilyl group can stabilize the negative charge of the enolate through electronic effects.

Subsequent reaction of this enolate with electrophiles like alkyl halides or acyl chlorides would lead to alpha-alkylation or alpha-acylation, respectively. The general mechanism for this transformation is depicted below:

| Step | Description | Reagents and Conditions (Hypothetical) | Product |

| 1 | Deprotonation | LDA, THF, -78 °C | Lithium enolate of this compound |

| 2 | Electrophilic attack | Alkyl halide (R-X) or Acyl chloride (RCOCl) | 3-Alkyl- or 3-Acyl-5-methyl-1-(trimethylsilyl)azepan-2-one |

It is important to consider that the regioselectivity of deprotonation could be influenced by the steric hindrance of the C5-methyl group.

Directed Metalation: While directed ortho-metalation is a well-established strategy for aromatic compounds, analogous directed metalation of lactams at the C7 position is less common. The coordination of a strong base to the carbonyl oxygen could potentially direct deprotonation to the adjacent C7 position. However, the acidity of the C3 protons is generally higher, making selective C7 functionalization challenging without specific directing groups.

Site-Selective Transformations of the Methyl Group for Structural Diversification

The methyl group at the C5 position represents another potential site for functionalization, offering a route to structural diversification.

C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation could potentially be employed for the selective functionalization of the C5-methyl group. Catalysts based on palladium, rhodium, or ruthenium are known to mediate the insertion of carbenes, nitrenes, or other reactive species into C(sp³)-H bonds. The success of such a strategy would depend on the directing ability of the lactam carbonyl or other functional groups that could be temporarily installed.

Radical Functionalization: Free radical reactions could also provide a pathway for the transformation of the methyl group. Radical initiators, such as AIBN or benzoyl peroxide, in the presence of halogenating agents (e.g., NBS) or other radical traps, could lead to the formation of a benzylic-like radical at the C5-methyl position, which could then be further functionalized.

Intermolecular and Intramolecular Reaction Pathways of this compound

Intermolecular Reactions:

Reactions with Electrophiles: The N-trimethylsilyl group activates the lactam nitrogen, making it more nucleophilic. However, the lone pair on the nitrogen is also involved in amide resonance. The primary site of electrophilic attack is often the carbonyl oxygen, leading to the formation of silyl enol ethers. Stronger electrophiles might react at the nitrogen after cleavage of the Si-N bond.

Aldol-type Reactions: The enolate generated from C3-deprotonation can participate in intermolecular aldol (B89426) reactions with aldehydes and ketones, forming a new carbon-carbon bond at the alpha-position to the carbonyl.

Intramolecular Reactions:

The presence of the C5-methyl group and the N-trimethylsilyl functionality does not inherently predispose the molecule to specific, facile intramolecular cyclizations without the prior introduction of other reactive functional groups. However, if a suitable reactive moiety were introduced, for example, at the C5-methyl group or at the alpha-position, a variety of intramolecular transformations could be envisioned. For instance, an intramolecular aldol condensation could occur if a ketone or aldehyde functionality is introduced at an appropriate position on a side chain.

Furthermore, N-silyl-tethered radical cyclizations are a known class of reactions. If an unsaturated functional group were appended to the molecule, a radical cyclization initiated at another position could potentially involve the N-silyl group, leading to complex heterocyclic structures.

Advanced Spectroscopic and Structural Elucidation Techniques for N Silylated Azepan 2 Ones

Application of High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. For 5-Methyl-1-(trimethylsilyl)azepan-2-one, NMR provides critical insights into the compound's stereochemistry, the conformation of the seven-membered ring, and dynamic processes such as ring inversion and rotation around the N-Si bond.

The seven-membered ring of caprolactam and its derivatives is not planar and typically adopts a flexible chair-like conformation. rsc.org The presence of a methyl substituent at the C5 position and a bulky trimethylsilyl (B98337) group on the amide nitrogen influences the conformational equilibrium of the ring.

Multi-dimensional NMR experiments are essential for assigning the complex proton (¹H) and carbon-¹³ (¹³C) spectra expected for this compound and for probing its spatial structure.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY would be used to trace the connectivity of the protons around the azepan-2-one (B1668282) ring, starting from the easily identifiable methyl protons and moving along the carbon backbone.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group in the molecule will produce a distinct correlation peak.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly powerful for determining stereochemistry and conformational preferences. For example, the spatial relationship between the C5-methyl group and the protons at C4 and C6 can help determine whether the methyl group preferentially occupies an axial or equatorial position in the dominant ring conformation. NOESY can also reveal through-space interactions between the TMS protons and protons on the lactam ring, providing further conformational details.

A hypothetical table of expected NMR data is presented below, based on data for ε-caprolactam and known substituent effects.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| Si(CH₃)₃ | ~0.3 (s, 9H) | ~0.0 | C2, C7 | H7 |

| C2 | - | ~178 | H3, H7, Si(CH₃)₃ | - |

| C3 | ~1.7 (m, 2H) | ~30 | C2, C4, C5 | H4 |

| C4 | ~1.6 (m, 2H) | ~23 | C3, C5, C6 | H3, H5 |

| C5 | ~1.8 (m, 1H) | ~36 | C3, C4, C6, C7, 5-CH₃ | H4, H6, 5-CH₃ |

| 5-CH₃ | ~1.0 (d, 3H) | ~22 | C4, C5, C6 | H5 |

| C6 | ~2.5 (m, 2H) | ~37 | C4, C5, C7, 5-CH₃ | H5, H7 |

| C7 | ~3.2 (t, 2H) | ~49 | C2, C5, C6, Si(CH₃)₃ | H6, Si(CH₃)₃ |

Note: This is a predictive table. Actual chemical shifts may vary. s = singlet, d = doublet, t = triplet, m = multiplet.

The amide bond in lactams possesses significant double-bond character, leading to restricted rotation around the C-N bond. In N-silylated lactams, an additional dynamic process is the rotation around the N-Si bond. Furthermore, the seven-membered ring itself is subject to conformational changes (fluxional processes), such as chair-to-chair interconversion.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can be used to study these processes. At low temperatures, these dynamic processes may be slow on the NMR timescale, resulting in separate signals for atoms in different chemical environments (e.g., axial and equatorial protons). As the temperature increases, the rate of exchange increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal.

By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for these processes. mdpi.com For this compound, DNMR could provide quantitative data on the energy barrier for ring inversion and potentially for rotation around the N-Si bond, offering deep insights into the molecule's flexibility and conformational stability. The rotational barrier around the N-alkenyl bond in related enamides has been measured to be between <8.0 and 31.0 kcal mol⁻¹. acs.org

High-Resolution Mass Spectrometry for Comprehensive Fragmentation Analysis and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers a fingerprint that confirms the molecular structure. Trimethylsilyl derivatives are known to exhibit characteristic fragmentation pathways. nih.gov

For this compound (Molecular Formula: C₉H₁₉NOSi, Molecular Weight: 185.34), the electron ionization (EI) mass spectrum is expected to show several key fragments:

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule at m/z 185.

[M-15]⁺: A very common and often abundant peak in the spectra of TMS compounds, resulting from the loss of a methyl radical (•CH₃) from the TMS group. This would appear at m/z 170. researchgate.net

TMS Cation ([Si(CH₃)₃]⁺): A characteristic peak at m/z 73, which is a hallmark of trimethylsilylated compounds.

Ring Fragmentation: Cleavage of the azepan-2-one ring can lead to a variety of fragments. Common pathways include alpha-cleavage adjacent to the carbonyl group or the nitrogen atom. For instance, loss of CO could lead to a fragment at m/z 157.

McLafferty Rearrangement: If a gamma-hydrogen is available relative to the carbonyl group, a McLafferty rearrangement could occur, leading to the elimination of a neutral alkene.

The fragmentation patterns can be summarized in the following table:

| m/z (predicted) | Fragment Identity | Fragmentation Pathway |

| 185 | [M]⁺˙ | Molecular Ion |

| 170 | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group |

| 73 | [Si(CH₃)₃]⁺ | Cleavage of the N-Si bond |

| 114 | [M - Si(CH₃)₃ + H]⁺˙ | Loss of the TMS group with hydrogen transfer (parent lactam) |

| 86 | [C₅H₉N+H]⁺ | Ring cleavage fragments |

X-ray Crystallography for Precise Determination of Absolute Stereochemistry and Conformation (if applicable)

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive and precise structural information. This technique can unambiguously determine bond lengths, bond angles, and torsional angles in the solid state. researchgate.net

For this molecule, X-ray crystallography would:

Confirm the Connectivity: It would provide ultimate proof of the atomic connectivity, confirming the positions of the methyl and trimethylsilyl groups.

Determine Ring Conformation: The precise solid-state conformation of the seven-membered ring (e.g., chair, boat, or twist-boat) would be established. Studies on substituted ε-caprolactams have shown they generally adopt a chair-type conformation. rsc.orgmtak.hu

Elucidate Absolute Stereochemistry: Since the C5 carbon is a chiral center, the molecule exists as a pair of enantiomers (R and S). If a chiral resolution is performed and a single enantiomer is crystallized, X-ray crystallography can determine its absolute configuration. nih.gov

Analyze Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as C-H···O hydrogen bonds or van der Waals forces, that stabilize the crystal lattice.

While no crystal structure for this compound is currently reported in public databases, data from the parent ε-caprolactam shows a chair-like conformation with a planar amide group. researchgate.netresearchgate.net One would anticipate a similar ring conformation for the substituted derivative, with the bulky TMS and methyl groups likely occupying positions that minimize steric strain.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the amide carbonyl (C=O) stretch. In the parent ε-caprolactam, this band appears around 1650-1670 cm⁻¹. N-silylation can influence the electronic character of the amide bond and may shift this frequency slightly. The N-H stretching and bending vibrations present in the parent lactam would be absent, providing clear evidence of N-substitution. Strong bands corresponding to the Si-C bonds of the TMS group are also expected, typically around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking). researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also Raman active. The technique is particularly useful for analyzing the non-polar bonds of the hydrocarbon backbone and the Si-C bonds. The symmetric "breathing" modes of the ring structure can also be observed. nih.gov

Key expected vibrational frequencies are listed below:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman | From CH₂ and CH₃ groups |

| C=O Stretch (Amide I) | 1640-1660 | IR (Strong), Raman | Position sensitive to ring strain and N-substitution |

| Si-CH₃ Symmetric Deformation | ~1250 | IR (Strong) | Characteristic "silyl umbrella" mode |

| Si-C Stretch/Rock | 840 & 755 | IR (Strong) | Highly characteristic of the TMS group |

| Ring Vibrations | 900-1200 | IR, Raman | "Fingerprint" region, complex modes |

Computational and Theoretical Investigations of 5 Methyl 1 Trimethylsilyl Azepan 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Energetics, and Spectroscopic Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of "5-Methyl-1-(trimethylsilyl)azepan-2-one". DFT methods, such as B3LYP with a 6-31G basis set, are commonly used to optimize molecular geometries and predict various molecular properties. nih.govscirp.org

These calculations can provide precise data on bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's three-dimensional structure. Furthermore, DFT enables the calculation of electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. scielo.org.mxresearchgate.net A smaller gap generally indicates higher reactivity.

Theoretical predictions of spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can also be generated. These computational spectra are invaluable for interpreting experimental data and confirming the structure of the synthesized compound. researchgate.net The calculated vibrational frequencies in the IR spectrum correspond to specific bond stretches and bends, while predicted NMR chemical shifts aid in the assignment of protons and carbons in the molecule.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | - | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | - | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | - | Provides insight into the polarity of the molecule. |

Note: Specific values are dependent on the level of theory and basis set used in the calculation.

Conformational Analysis and Molecular Dynamics Simulations of the Azepane Ring

The seven-membered azepane ring of "this compound" can adopt various conformations, such as chair and boat forms. Conformational analysis is essential for understanding the steric and electronic effects that govern the ring's preferred geometry. researchgate.net Computational methods can be used to calculate the relative energies of these conformers and identify the most stable arrangement.

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of the azepane ring over time. nih.govnih.gov By simulating the motion of atoms and bonds, MD can reveal the conformational landscape of the molecule, including the energy barriers between different conformers. These simulations provide a more realistic picture of the molecule's behavior in solution, taking into account solvent effects and temperature. The insights gained from MD are crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. nih.gov

Transition State Modeling and Reaction Mechanism Elucidation for Synthetic Pathways

Computational modeling is a key tool for investigating the mechanisms of chemical reactions involving "this compound". By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed picture of the reaction pathway. acs.orgrsc.org

For instance, in the context of its synthesis, theoretical calculations can be used to model the transition states of key steps, such as the silylation of 5-methylazepan-2-one (B1295309) or subsequent functionalization reactions. nih.govrsc.orgresearchgate.net This modeling helps in understanding the factors that control the reaction's feasibility, rate, and selectivity. The calculated activation energies for different pathways can explain why certain products are favored over others. Such mechanistic insights are invaluable for optimizing reaction conditions and developing new synthetic methodologies. rsc.org

Prediction of Reactivity Trends and Stability Profiles based on Theoretical Parameters

Theoretical parameters derived from quantum chemical calculations can be used to predict the reactivity and stability of "this compound". For example, the calculated electrostatic potential map can identify regions of the molecule that are electron-rich or electron-poor, indicating likely sites for nucleophilic or electrophilic attack.

Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be calculated from the HOMO and LUMO energies. scielo.org.mx These descriptors provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its tendency to attract electrons. By comparing these parameters with those of other related compounds, it is possible to predict reactivity trends and design more effective synthetic strategies.

The stability of the molecule can be assessed by analyzing its thermodynamic properties, such as enthalpy of formation and Gibbs free energy, which can also be computed. scirp.org These values provide a measure of the molecule's intrinsic stability and can be used to predict the equilibrium position of reactions in which it is involved.

Mechanistic Elucidation of Reactions Involving 5 Methyl 1 Trimethylsilyl Azepan 2 One

Detailed Mechanistic Insights into Silyl-Aza-Prins Cyclization Pathways

The silyl-aza-Prins cyclization is a powerful C-C and C-N bond-forming reaction that constructs nitrogen-containing heterocyclic systems. For 5-Methyl-1-(trimethylsilyl)azepan-2-one equipped with a tethered π-nucleophile (e.g., an alkene or alkyne), this reaction provides a route to bicyclic alkaloid cores. The mechanism is a multi-step cascade, initiated by the activation of the silylated lactam.

Step 1: Generation of the N-Acyliminium Ion The reaction commences with the treatment of this compound with a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, TMSOTf). The Lewis acid coordinates to the carbonyl oxygen, enhancing its electrophilicity. This coordination facilitates the departure of the trimethylsilyl (B98337) group, leading to the formation of a cyclic N-acyliminium ion. This ion is a highly reactive electrophile, with the positive charge delocalized between the nitrogen and the α-carbon.

Step 2: Intramolecular Nucleophilic Attack The tethered π-nucleophile (the "Prins" component) then attacks the electrophilic α-carbon of the N-acyliminium ion in an intramolecular fashion. This cyclization step is often highly stereoselective. The conformation of the transition state, influenced by the existing stereocenter at the C5 position, dictates the stereochemistry of the newly formed ring junction.

Step 3: Carbocation Trapping or Elimination The cyclization results in the formation of a new carbocationic intermediate. The fate of this carbocation is dependent on the reaction conditions, particularly the choice of Lewis acid and solvent.

Nucleophilic Trapping: The carbocation can be trapped by a nucleophile present in the reaction medium. For instance, if the reaction is quenched with water, a hydroxyl group is introduced. Using halide sources can lead to the incorporation of a halogen atom.

Elimination: Alternatively, the carbocation can undergo an elimination reaction, typically losing a proton to form a double bond, yielding an unsaturated bicyclic product. A Peterson-type elimination can occur if the carbocation is formed β to a silicon substituent on the side chain, leading to an exocyclic double bond.

The choice of Lewis acid can significantly influence the reaction pathway and the final product distribution, as shown in the table below. Stronger Lewis acids may promote different intermediates or favor elimination over substitution.

| Lewis Acid | Typical Solvent | Predominant Outcome |

| TMSOTf | Dichloromethane | Often favors elimination or trapping by triflate |

| TiCl₄ | Dichloromethane | Trapping by chloride is common |

| BF₃·OEt₂ | Acetonitrile | Can lead to trapping by solvent-derived nucleophiles |

| FeBr₃ | Dichloromethane | Promotes trapping by bromide |

This interactive table is based on general findings in aza-Prins cyclizations and illustrates potential outcomes.

Understanding the Mechanism of N-Silylation and Desilylation Processes

The introduction and removal of the trimethylsilyl (TMS) group are fundamental processes for activating and deactivating the lactam for subsequent reactions.

N-Silylation Mechanism: The N-silylation of 5-methylazepan-2-one (B1295309) is typically achieved using a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or lithium diisopropylamide (LDA). The mechanism proceeds as follows:

Deprotonation: The base removes the acidic proton from the lactam nitrogen, generating a lactam anion (a lactamate).

Nucleophilic Attack: The negatively charged nitrogen atom of the lactamate acts as a nucleophile, attacking the electrophilic silicon atom of TMSCl.

Chloride Departure: This attack occurs via an Sₙ2-type mechanism at the silicon center, displacing the chloride ion and forming the stable Si-N bond of this compound. The byproduct is the hydrochloride salt of the base used (e.g., Et₃N·HCl).

Desilylation Mechanism: The cleavage of the Si-N bond, or desilylation, is crucial for either isolating the final product without the silyl (B83357) group or for subsequent functionalization at the nitrogen. The most common method involves a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Fluoride Attack: The fluoride ion, a potent nucleophile for silicon, attacks the silicon atom of the N-trimethylsilyl group. Silicon's high affinity for fluorine drives this process.

Penta-coordinate Intermediate: A hypervalent, penta-coordinate silicon intermediate is formed.

Si-N Bond Cleavage: This intermediate is unstable and rapidly collapses, cleaving the Si-N bond. The lactam nitrogen is protonated during aqueous workup, regenerating the N-H bond of the parent lactam, while the stable and volatile trimethylfluorosilane (Me₃SiF) is formed as a byproduct.

Acidic or basic aqueous conditions can also effect desilylation, though fluoride-mediated methods are generally milder and more efficient. gelest.comyoutube.com

Mechanistic Studies of Lactam Ring Opening and Transformations

While often used in cyclizations, the N-acyliminium ion derived from this compound is also a key intermediate for reactions that can lead to lactam ring opening or other transformations. The silylation of the lactam nitrogen activates the carbonyl group and facilitates the formation of the N-acyliminium ion, which is susceptible to attack by strong nucleophiles.

If a strong, non-tethered nucleophile is introduced, it can attack the electrophilic α-carbon of the N-acyliminium ion. If this nucleophilic addition is followed by a subsequent cleavage of the endocyclic amide bond, it constitutes a formal ring-opening of the lactam. For example, reaction with certain organometallic reagents or reducing agents under specific conditions can lead to ring-opened amino ketone or amino alcohol products.

The general mechanism involves:

N-Acyliminium Ion Formation: As described previously, a Lewis acid promotes the formation of the cyclic N-acyliminium ion.

Intermolecular Nucleophilic Attack: A potent external nucleophile (Nu⁻) attacks the α-carbon. This breaks the π-component of the iminium bond, resulting in an α-substituted, N-silylated lactam.

Ring Cleavage: Under more forcing conditions or with specific reagents, the amide bond within the ring can be cleaved. For instance, reductive cleavage can be initiated, transforming the carbonyl group and leading to the opening of the seven-membered ring. The stability of the seven-membered ring in azepan-2-ones makes them less prone to ring-opening than smaller, more strained lactams like β-lactams, but the activation provided by N-silylation renders it possible. nih.govresearchgate.net

Exploration of Stereochemical Control Mechanisms in Syntheses and Reactions

Stereocontrol is a paramount concern in the synthesis of complex molecules, and reactions involving this compound are no exception. The pre-existing stereocenter at the C5 position, bearing a methyl group, plays a crucial role in directing the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection.

In the context of the silyl-aza-Prins cyclization, the C5-methyl group influences the conformational preference of the N-acyliminium ion intermediate and the trajectory of the intramolecular nucleophilic attack. The bulky methyl group will preferentially occupy a pseudo-equatorial position in the most stable chair-like transition state to minimize steric hindrance. This conformational bias forces the tethered nucleophile to attack from the less hindered face of the N-acyliminium ion, leading to a high degree of diastereoselectivity in the formation of the new stereocenters in the bicyclic product. researchgate.netfigshare.com

The degree of diastereoselectivity can be influenced by several factors, as summarized below.

| Factor | Influence on Stereocontrol |

| C5-Methyl Group | Acts as the primary internal stereodirecting group, biasing the conformation of the key N-acyliminium ion intermediate. |

| Lewis Acid | The size and nature of the Lewis acid can influence the geometry of the transition state, potentially enhancing or reducing diastereoselectivity. |

| Solvent | Solvent polarity and coordinating ability can affect the stability of different transition states, thereby impacting the stereochemical outcome. |

| Temperature | Lower reaction temperatures generally favor the transition state with the lowest activation energy, often leading to higher diastereoselectivity. |

This interactive table outlines key factors that control stereochemistry in reactions starting from chiral lactams.

In addition to substrate control, chiral auxiliaries or chiral catalysts can be employed to achieve high levels of enantioselectivity in reactions involving N-acyliminium ions. nih.govnih.govresearchgate.net While the C5-methyl group provides diastereocontrol, starting with an enantiopure form of 5-methylazepan-2-one ensures the synthesis of enantiopure products.

Applications of 5 Methyl 1 Trimethylsilyl Azepan 2 One in Advanced Organic Synthesis

Utility as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the 5-position of the azepan-2-one (B1668282) ring makes 5-Methyl-1-(trimethylsilyl)azepan-2-one a potentially valuable chiral building block. In asymmetric synthesis, the use of enantiomerically pure starting materials is a cornerstone for the construction of stereochemically defined target molecules, which is of paramount importance in medicinal chemistry and materials science. deutscher-apotheker-verlag.degoogle.com Chiral lactams can be employed as synthons where the existing stereocenter directs the formation of new stereocenters, or the entire ring can be incorporated as a chiral scaffold.

While specific studies detailing the asymmetric synthesis applications of enantiopure this compound are not extensively documented, the principles of asymmetric synthesis suggest several potential applications. The methyl-substituted stereocenter can influence the diastereoselectivity of reactions at other positions of the azepane ring. For instance, enolate formation and subsequent alkylation or aldol (B89426) reactions at the C3 or C7 positions could be influenced by the steric hindrance imposed by the methyl group, leading to a preference for one diastereomer over another. The development of stereoselective routes to both (R)- and (S)-5-methyl-azepan-2-one would be a critical first step to unlock the full potential of its N-silylated derivative as a chiral building block. rsc.orgmdpi.com

Table 1: Potential Asymmetric Transformations Utilizing Chiral this compound

| Transformation | Potential Outcome | Key Influencing Factor |

|---|---|---|

| Diastereoselective Enolate Alkylation | Introduction of a second stereocenter with controlled relative stereochemistry. | Steric influence of the 5-methyl group on the approach of the electrophile. |

| Asymmetric Aldol Reactions | Formation of β-hydroxy lactams with defined stereochemistry. | Chiral induction from the 5-methyl group. |

| Ring-Opening Reactions | Generation of chiral acyclic amino acids or their derivatives. | Retention or inversion of the C5 stereocenter depending on the mechanism. |

Synthesis of Complex Polycyclic Architectures Incorporating the Azepan-2-one Core

The azepan-2-one skeleton is a recurring motif in a number of natural products and pharmacologically active compounds. The functionalization of this core and its subsequent elaboration into more complex polycyclic systems is a significant area of synthetic research. nih.govnih.gov The trimethylsilyl (B98337) group in this compound can facilitate reactions that lead to the formation of fused or bridged bicyclic and polycyclic structures.

One plausible strategy involves the activation of the lactam carbonyl by the N-silyl group towards nucleophilic attack, followed by an intramolecular cyclization. For example, if a suitable nucleophilic side chain is present on the azepan-2-one ring, the N-silyl group could promote a transannular cyclization reaction. Furthermore, the silylated lactam could participate in cycloaddition reactions, where the azepan-2-one ring serves as one of the components, leading to the construction of novel polycyclic frameworks. While specific examples with this compound are not prominent in the literature, the general reactivity of N-silylated lactams supports their potential utility in such synthetic endeavors. nih.govresearchgate.net

Strategies for Diversity-Oriented Synthesis Utilizing Azepan-2-one Derivatives

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govrsc.orgnih.gov The azepan-2-one scaffold, with its multiple points of functionalization, is an attractive starting point for DOS. The presence of the methyl group in this compound provides a fixed point of diversity, while the trimethylsilyl group can be readily removed to allow for further derivatization at the nitrogen atom.

A hypothetical DOS strategy could commence with the synthesis of a common intermediate, 5-methyl-azepan-2-one, which can then be N-silylated. From this point, a variety of synthetic pathways can be envisioned. For instance, reactions at the α-carbon to the carbonyl group could introduce a range of substituents. Subsequent removal of the silyl (B83357) group and N-acylation or N-alkylation would further expand the diversity of the library. Ring-opening reactions of the lactam could also be employed to generate a different class of linear compounds. The combination of these transformations would allow for the rapid generation of a library of compounds based on the 5-methyl-azepane core. nih.govunibe.ch

Table 2: Exemplary Reactions for a Diversity-Oriented Synthesis Approach

| Reaction Type | Position of Modification | Potential Reagents | Resulting Structural Motif |

|---|---|---|---|

| N-Alkylation/Acylation | N1 | Alkyl halides, Acyl chlorides (after desilylation) | Varied N-substituents |

| α-Functionalization | C3, C7 | Aldehydes, Ketones, Alkyl halides (via enolates) | Substituted azepan-2-ones |

| Ring Opening | C2-N1 bond | Hydrolysis, Aminolysis | Functionalized amino acids |

Role as a Precursor to Structurally Diverse Azepane Scaffolds

The reduction of the lactam functionality in this compound provides a direct route to the corresponding 5-methyl-azepane scaffold. Azepanes are seven-membered nitrogen-containing heterocycles that are prevalent in many biologically active compounds. nih.govnih.gov The ability to synthesize substituted azepanes is therefore of significant interest.

Starting from this compound, the trimethylsilyl group can be removed, and the resulting 5-methyl-azepan-2-one can be reduced to 5-methyl-azepane. The secondary amine of this product can then be further functionalized. Alternatively, the N-silyl group might be retained during the reduction under specific conditions, affording an N-silylated azepane which could exhibit unique reactivity. The versatility of the azepan-2-one precursor allows for the synthesis of a wide range of substituted azepanes, making it a valuable intermediate in the synthesis of novel therapeutic agents and chemical probes. nih.gov

Future Research Directions in N Silylated Azepan 2 One Chemistry

Development of Novel and Environmentally Sustainable Synthetic Routes

The industrial synthesis of related compounds, like ε-caprolactam, often involves multi-step processes that generate significant waste, such as ammonium (B1175870) sulfate, and utilize harsh reagents like oleum. nih.govresearchgate.net Future research into the synthesis of 5-Methyl-1-(trimethylsilyl)azepan-2-one and related N-silylated lactams must prioritize the development of "green" and sustainable methodologies.

Key research objectives in this area include:

Atom-Economic Catalysis: Designing catalytic systems that minimize waste by maximizing the incorporation of all reactant atoms into the final product. This could involve exploring solvent-free reactions or using recyclable, solid-supported catalysts. nih.gov

Renewable Feedstocks: Investigating pathways that utilize bio-based starting materials, moving away from traditional petroleum-derived precursors. rug.nl

Benign Reagents and Solvents: Replacing hazardous reagents and solvents with environmentally friendly alternatives. For instance, utilizing high-temperature water as a solvent, reactant, and catalyst in cyclization reactions presents a promising green alternative. researchgate.net The use of air as a benign oxidant is another area of active research. nih.gov

| Sustainable Strategy | Research Goal for N-Silylated Azepan-2-ones | Potential Benefit |

|---|---|---|

| Single-Site Heterogeneous Catalysis | Development of recyclable solid catalysts (e.g., modified zeolites) for the direct silylation and cyclization of amino acids. | Reduced catalyst waste, simplified purification, and enhanced process efficiency. nih.govresearchgate.net |

| Biocatalysis | Engineering enzymes for the selective synthesis and transformation of N-silylated lactams. | High selectivity under mild conditions, reducing energy consumption and by-product formation. escholarship.org |

| Alternative Energy Sources | Employing microwave or photochemical methods to accelerate reactions and reduce thermal energy requirements. | Faster reaction times and potentially novel reactivity pathways. nih.gov |

Exploration of Enantioselective and Catalytic Asymmetric Transformations

The synthesis of chiral lactams and azepanes is of significant interest due to their prevalence in bioactive molecules. researchgate.netresearchgate.net While methods for the asymmetric synthesis of various lactams exist, expanding these to N-silylated azepan-2-ones, particularly those with substituents like the 5-methyl group, is a critical area for future work. The silyl (B83357) group can play a crucial role in directing stereochemistry, but its potential has not been fully exploited.

Future research should focus on:

Chiral Catalysts: Developing novel organocatalysts, transition-metal complexes, and biocatalysts for the enantioselective synthesis of substituted N-silylated azepan-2-ones. nih.govnih.gov Rhodium-catalyzed C-C bond activation and enzymatic C-H amidation are emerging strategies for creating chiral lactams. escholarship.orgresearchgate.net

Substrate Control: Leveraging the steric and electronic properties of the N-silyl group to control the stereochemical outcome of reactions at the α- and β-positions of the lactam ring.

Asymmetric Cycloadditions: Investigating asymmetric [2+2] cycloaddition reactions (Staudinger synthesis) using chiral catalysts to construct the β-lactam ring with high enantiopurity, a strategy that could be adapted for seven-membered rings. nih.govnih.gov

| Asymmetric Method | Potential Application to this compound | Desired Outcome |

|---|---|---|

| Transition-Metal Catalysis | Rh(I)-catalyzed enantioselective C-C bond activation of a suitable silylated precursor. researchgate.net | Direct, atom-economic synthesis of enantioenriched 5-methyl-azepan-2-one. |

| Organocatalysis | Using chiral Brønsted acids (e.g., IDPi) to catalyze cycloadditions leading to the azepane core. nih.govnih.gov | Metal-free synthesis with high enantioselectivity and functional group tolerance. |

| Biocatalysis/Enzymatic Reactions | Employing engineered enzymes for intramolecular C-H amidation of a silylated amine precursor. escholarship.org | Highly selective synthesis under environmentally benign conditions. |

Investigation of Unprecedented Reactivity Patterns and Rearrangements

The electronic properties of N-silylated amides and lactams differ significantly from their non-silylated counterparts, opening up possibilities for novel reactivity. rsc.orgresearchgate.net The silyl group can act as a removable activating group, enabling transformations that are otherwise difficult. Future studies should aim to uncover and harness this unique reactivity.

Areas for exploration include:

Silyl-Mediated Rearrangements: Investigating novel rearrangement reactions analogous to the Beckmann rearrangement, where the silyl group could facilitate or alter the course of the reaction. researchgate.net

Functionalization of the Lactam Core: Using the N-silyl group to activate the lactam ring for regioselective C-H functionalization or reactions with electrophiles and nucleophiles at positions that are typically unreactive.

Radical Reactions: Exploring single-electron transfer (SET) processes involving N-silylated lactams to generate radical intermediates for novel C-C or C-N bond formations. nih.gov

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and easier scalability. nih.govalmacgroup.com The application of this technology to the synthesis and transformation of this compound is a logical next step for developing efficient and scalable processes.

Future research should target:

Flow Synthesis of the Core Structure: Developing a continuous process for the synthesis of N-silylated azepan-2-ones, potentially combining multiple reaction steps into a single, streamlined sequence. researchgate.net

In-line Purification: Integrating in-line purification techniques, such as liquid-liquid extraction or polymer-supported scavengers, to avoid traditional, time-consuming workup and chromatography. nih.gov

Automated Derivatization: Combining flow chemistry with automated platforms to rapidly synthesize a library of derivatives from a common this compound intermediate for applications in drug discovery and materials science.

| Flow Chemistry Aspect | Research Objective | Advantage over Batch Synthesis |

|---|---|---|

| Reactor Design | Optimize microreactor or packed-bed reactor systems for key synthetic steps (e.g., cyclization, silylation). mdpi.com | Superior heat and mass transfer, precise control of residence time. almacgroup.com |

| Multi-step Synthesis | Telescope the synthesis of a functionalized azepane derivative from simple precursors in a continuous sequence. | Elimination of intermediate isolation and purification steps, reducing time and waste. nih.gov |

| Process Analytical Technology (PAT) | Integrate real-time analytics (e.g., IR, NMR) to monitor reaction progress and ensure quality control. | Improved process understanding, optimization, and consistency. |

Computational Design and Prediction of New Azepane Derivatives with Desired Reactivity

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. researchgate.netrjraap.com These approaches can accelerate the discovery of new reactions and molecules by predicting reactivity, stability, and other properties before committing to laboratory synthesis.

Future directions in this domain include:

Reactivity Modeling: Developing predictive models for the reactivity of N-silylated lactams with various reagents, such as electrophiles or nucleophiles. researchgate.netnih.govchemrxiv.org This can help identify promising reaction conditions and substrates.

Catalyst Design: Using computational methods to design new chiral catalysts for the asymmetric synthesis of azepane derivatives, optimizing for both activity and selectivity. researchgate.net

Inverse Design: Employing machine learning algorithms to design novel azepane derivatives with specific, desired properties (e.g., biological activity, specific reactivity) by working backward from the target properties to the molecular structure. chemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.